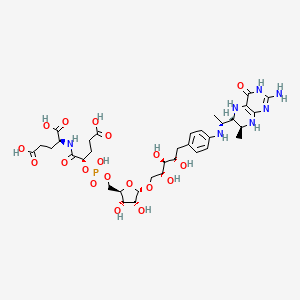![molecular formula C115H179N35O27S2 B1178144 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole CAS No. 133443-76-2](/img/no-structure.png)
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole, also known as DPHP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DPHP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with a variety of receptors and enzymes, including the cannabinoid receptor CB1, the adenosine A2A receptor, and the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases. It has also been found to have antitumor effects, making it a potential candidate for use in cancer therapy. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole in lab experiments is its unique properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.
Orientations Futures
There are many potential future directions for research involving 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole. One area of interest is in the development of new drugs and therapies based on its unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole can be synthesized through a multi-step process that involves the reaction of various starting materials. One method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate to form a phenol ester. This ester is then reacted with benzaldehyde to form a chalcone, which is then reduced to form this compound.
Applications De Recherche Scientifique
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs and therapies. This compound has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been found to have potential as a treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
133443-76-2 |
|---|---|
Formule moléculaire |
C115H179N35O27S2 |
Poids moléculaire |
0 |
Synonymes |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



